molecular formula C8H12N2O2 B13066397 5-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one

5-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one

Cat. No.: B13066397
M. Wt: 168.19 g/mol
InChI Key: JVFRNLCCWOUILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one is a compound that features both amino and hydroxyl functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and hydroxyl groups allows for diverse chemical reactivity and the formation of various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one typically involves the cyclization of amino-alcohols. One common method is the intramolecular cyclization of 5-amino-1-pentanol using a ruthenium catalyst such as RuH2(PPh3)4 . The reaction conditions often include the use of a hydrogen acceptor like a sacrificial ketone to drive the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalyst and reaction conditions is crucial for achieving high selectivity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: Both the amino and hydroxyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.

Scientific Research Applications

5-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one is unique due to its combination of amino and hydroxyl groups within a cyclic pyridinone structure

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

5-amino-1-(3-hydroxypropyl)pyridin-2-one

InChI

InChI=1S/C8H12N2O2/c9-7-2-3-8(12)10(6-7)4-1-5-11/h2-3,6,11H,1,4-5,9H2

InChI Key

JVFRNLCCWOUILN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1N)CCCO

Origin of Product

United States

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